molecular formula C26H25N3O2 B2786573 N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide CAS No. 903329-51-1

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide

カタログ番号: B2786573
CAS番号: 903329-51-1
分子量: 411.505
InChIキー: HNUMSAWDLUKGBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The precursor, 2-methyl-4-oxoquinazoline, is synthesized via cyclization reactions involving appropriate amines and carbonyl compounds. Subsequent steps include the introduction of the phenylbutanamide moiety through acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising antiproliferative effects.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MDA-MB-2310.50
HeLa0.62
A27801.28
K5620.95

The compound exhibited significant cytotoxicity with IC50 values ranging from 0.50 μM to 1.28 μM across different cell lines, indicating its potential as an effective anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in cancer cell proliferation and survival.
  • Receptor Interaction : It may bind to various receptors on the cell surface, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have shown that quinazoline derivatives can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that modifications on the quinazoline scaffold significantly influence biological activity. For instance, substituents on the phenyl ring and variations in the alkyl chain length have been correlated with enhanced potency against specific cancer types.

Table 2: Structure–Activity Relationships

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against MDA-MB-231
Variation in alkyl chain lengthOptimal activity at C3-C5 length
Substitution on phenyl ringEnhanced receptor binding affinity

These findings suggest that careful design of the molecular structure can lead to improved therapeutic agents.

Case Studies

Several case studies have been documented regarding the efficacy of quinazoline derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a related quinazoline derivative significantly reduced tumor size in xenograft models of breast cancer, correlating with in vitro findings of reduced cell viability .
  • Combination Therapy : Research indicates that combining this compound with traditional chemotherapeutics enhances overall efficacy and reduces resistance development in cancer cells .

特性

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-4-21(19-10-6-5-7-11-19)25(30)28-23-15-14-20(16-17(23)2)29-18(3)27-24-13-9-8-12-22(24)26(29)31/h5-16,21H,4H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUMSAWDLUKGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。